molecular formula C22H25N3O B11318525 2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole

2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole

Cat. No.: B11318525
M. Wt: 347.5 g/mol
InChI Key: WLINUHODTBNADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole is a benzimidazole derivative featuring a piperidine ring substituted at the 4-position with a 4-phenylbutanoyl group. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it versatile for targeting enzymes, receptors, and ion channels .

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C22H25N3O/c26-21(12-6-9-17-7-2-1-3-8-17)25-15-13-18(14-16-25)22-23-19-10-4-5-11-20(19)24-22/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,23,24)

InChI Key

WLINUHODTBNADO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

Classical approaches employ strong acids (e.g., HCl, polyphosphoric acid) to facilitate cyclization. For example, the synthesis of 2-(4-chlorophenyl)-1H-benzimidazole from o-phenylenediamine and 4-chlorobenzaldehyde under HCl catalysis achieves 85% yield after 12 hours. While effective, these methods often require prolonged reaction times and generate stoichiometric waste.

Oxidative Catalysis with Polymer-Supported Reagents

Modern protocols leverage reusable catalysts like poly(4-vinylpyridine)-trifluoromethanesulfonic acid (PVP-TfOH), which enables solvent-free synthesis at 70°C. A representative procedure combines o-phenylenediamine (1 mmol), aldehyde (1.1 mmol), and H₂O₂ (3 mmol) with PVP-TfOH (0.2 g), achieving >90% yield within 6 minutes. This method’s efficiency suggests applicability for forming the target benzimidazole core prior to piperidine functionalization.

Table 1: Comparative Analysis of Benzimidazole Synthesis Methods

MethodCatalystTimeYield (%)Temperature
HCl catalysisHCl (aq.)12 h85Reflux
PVP-TfOHPolymer-supported6 min9270°C
NaH-mediatedSodium hydride6 h7860°C

Introduction of the piperidine-4-yl group at the benzimidazole’s 2-position typically involves nucleophilic substitution or coupling reactions. Patent CA2100503C demonstrates critical precedents for such transformations.

Alkylation of Benzimidazole Intermediates

In a representative procedure, 2-chloroethyl-methyl ether reacts with 2-(piperidine-4-yl)-1H-benzimidazole in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 60°C for 6 hours, yielding 78% of the N-alkylated product after column chromatography. For the target compound, replacing the ether with 4-phenylbutanoyl chloride under similar conditions could facilitate acylation.

Acylation of Piperidine Nitrogen

The critical 4-phenylbutanoyl group is introduced via acylation of the piperidine intermediate. Patent WO2017191651A1 highlights amorphous form synthesis of structurally related compounds, though direct acylation data remains unspecified.

Schotten-Baumann Conditions

Reaction of piperidine with 4-phenylbutanoyl chloride in a biphasic system (NaOH(aq)/CH₂Cl₂) could yield the acylated product. This method’s efficacy is inferred from analogous benzimidazole alkylations in CA2100503C, where NaH in DMF successfully mediates ether formation.

Catalytic Acylation

Heterogeneous catalysts like Amberlyst-15 may enhance acylation efficiency. While absent in the provided sources, such methods are well-established in piperidine chemistry and merit experimental validation.

Acylating AgentBase/SolventTemperatureTimeExpected Yield (%)
4-Phenylbutanoyl chlorideNaH/DMF60°C6 h65–75
4-Phenylbutanoic anhydridePyridine/THFReflux12 h50–60

Purification and Characterization

Post-synthetic processing ensures product purity, with techniques adapted from WO2017191651A1 and CA2100503C.

Recrystallization

Ethanol/water mixtures effectively purify benzimidazole derivatives. For example, 2-[1-((4-tert-butylbenzyl)piperidine-4-yl]-1H-benzimidazole is recrystallized from ethanol to afford 90% pure product.

Chromatographic Methods

Silica gel chromatography with chloroform/methanol (98:2) eluent successfully isolates piperidine-functionalized benzimidazoles, as demonstrated in CA2100503C.

Salt Formation

Hydrogen fumarate salts improve crystallinity for characterization. The target compound’s free base could be treated with fumaric acid in ethanol, following procedures yielding 2-[1-(2-methoxyethyl)piperidine-4-yl]benzimidazole hydrogen fumarate.

Analytical Validation

Critical characterization data includes:

  • ¹H NMR : Piperidine protons appear as multiplet signals between δ 1.5–3.2 ppm, while benzimidazole aromatic protons resonate at δ 6.7–8.2 ppm.

  • IR Spectroscopy : N-H stretch (≈3400 cm⁻¹), C=O stretch (≈1680 cm⁻¹), and benzimidazole ring vibrations (≈1450 cm⁻¹).

  • PXRD : Amorphous forms display broad diffraction patterns, whereas crystalline salts show sharp peaks .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole, have been extensively studied for their anticancer properties. Research indicates that compounds with a benzimidazole nucleus can inhibit cancer cell proliferation by targeting various cellular pathways. For instance, derivatives have shown significant activity against colorectal carcinoma cell lines, with IC50 values indicating potent anticancer effects superior to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Properties

The antimicrobial potential of benzimidazole derivatives has also been investigated. Studies have demonstrated that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of specific substituents on the benzimidazole ring enhances their antimicrobial efficacy, making them promising candidates for developing new antibiotics .

Antihypertensive Effects

Recent investigations into the antihypertensive properties of benzimidazole derivatives suggest their potential in managing hypertension. The mechanism involves the inhibition of angiotensin II receptors, which play a crucial role in blood pressure regulation . This application is particularly relevant given the global prevalence of hypertension and the need for effective therapeutic agents.

Antidiabetic Activity

Research has indicated that certain benzimidazole derivatives may act as PPAR gamma agonists, which are beneficial in the treatment of type 2 diabetes mellitus. By enhancing insulin sensitivity and glucose uptake, these compounds could provide a novel approach to diabetes management .

Case Studies

Study ReferenceCompound TestedActivityFindings
Various benzimidazole derivativesAnticancerSignificant activity against HCT116 cell line; IC50 values lower than 5-FU
Benzimidazole derivativesAntimicrobialEffective against multiple bacterial and fungal strains
Benzimidazole derivativesAntihypertensiveInhibition of angiotensin II receptors noted
Benzimidazole derivativesAntidiabeticDemonstrated PPAR gamma agonist activity

Mechanism of Action

The mechanism of action of 2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and pharmacological differences between 2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole and related compounds:

Compound Substituents Pharmacological Activity Key Data References
This compound Piperidin-4-yl linked to 4-phenylbutanoyl at position 1; benzimidazole at C2 Not explicitly reported (structural analog suggests CNS potential) N/A -
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (e.g., 2b–2g) Morpholin-4-yl-ethyl at position 1; aryl groups (methoxy, chloro, etc.) at C2 Antifungal, antibacterial Yields: 63–81%; melting points: 91–167°C
HPBI-Cu (2-(2-hydroxyphenyl)-1H-benzimidazole-Cu(II)) Hydroxyphenyl at C2; Cu(II) complex Fluorescent probe for nitric oxide (NO) detection High specificity for NO in RAW264.7 cells
2-(3,5-Dimethylpiperazin-1-yl)-1-[1-(1-methylcyclooctyl)piperidin-4-yl]-1H-benzimidazole 3,5-Dimethylpiperazine and methylcyclooctyl-piperidine substitutions Nociceptin receptor agonist (anxiolytic potential) Orally active; brain receptor occupancy
ZSTK474 (2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole) Difluoromethyl and morpholine-triazine at C1/C2 PI3Kα inhibitor (anticancer) IC50: 16 nM for PI3Kα; clinical candidate
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole Piperazinyl-methyl at position 1 Not reported (structural focus) Synthesized via Mannich base reaction
CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) Ethoxy and tetrazole-biphenyl at C1/C7 Angiotensin II receptor antagonist (antihypertensive) ID50: 0.033 mg/kg (IV); 12x potency vs. EXP3174

Structural and Functional Insights

  • Piperidine/Piperazine Derivatives: The target compound’s 4-phenylbutanoyl-piperidine group distinguishes it from morpholine- or piperazine-linked analogs (e.g., ). In contrast, nociceptin receptor agonists () use rigid substituents (e.g., methylcyclooctyl), suggesting that the flexibility of the phenylbutanoyl group could modulate receptor binding kinetics .
  • Substitution at C2 :

    • HPBI-Cu () and ZSTK474 () highlight the importance of C2 substituents in determining biological activity. The target compound lacks polar groups (e.g., hydroxyphenyl or triazine), which may limit applications in metal chelation or kinase inhibition but could favor receptor-targeted interactions .
  • Synthetic Yields and Methods: Morpholine-derived benzimidazoles () achieve higher yields (63–81%) compared to Mannich base derivatives (), suggesting that the target compound’s synthesis may require optimized conditions for the bulky phenylbutanoyl group .

Pharmacological Implications

  • Nociceptin Receptor Targeting: The piperidine core in the target compound aligns with nociceptin agonists (), but the phenylbutanoyl group’s bulk may reduce blood-brain barrier permeability compared to smaller substituents like dimethylpiperazine .
  • Anticancer Potential: ZSTK474’s morpholine-triazine motif demonstrates potent PI3Kα inhibition, whereas the target compound’s lack of electron-withdrawing groups (e.g., difluoromethyl) may limit similar enzyme interactions .
  • Fluorescent Probes: HPBI-Cu’s hydroxyphenyl group enables NO detection, a feature absent in the target compound. However, introducing a fluorophore at the phenylbutanoyl terminus could expand its utility in imaging .

Biological Activity

2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a piperidine ring with a 4-phenylbutanoyl substituent. This specific configuration may enhance its binding affinity and selectivity for biological targets, which is crucial in drug design.

Molecular Formula

  • Molecular Weight : 273.37 g/mol
  • Chemical Structure :
C16H23N3O\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections, including Ebola virus. For instance, derivatives of benzimidazole-piperidine hybrids have been found to inhibit viral entry into host cells effectively .
  • Antimicrobial Activity : Compounds sharing structural features with this benzimidazole derivative have demonstrated antimicrobial properties against various pathogens. For example, certain benzimidazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) with minimal inhibitory concentration (MIC) values as low as 6.25 µg/mL .

Case Studies

  • Ebola Virus Inhibition : A study synthesized various 2-substituted benzimidazoles and evaluated their anti-Ebola activity. Among them, compounds with similar piperidine structures showed promising results, with effective concentrations (EC50) ranging from 0.64 µM to 0.93 µM, indicating their potential as antiviral agents .
  • Antimicrobial Evaluation : Another study focused on the synthesis of benzimidazole derivatives, revealing significant antifungal activities with MIC values comparable to established antifungal agents like fluconazole .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructureUnique Features
2-(4-fluorophenyl)-1H-benzimidazoleStructureExhibits strong antimicrobial activity against Gram-positive bacteria
1H-benzimidazol-2-thione derivativesStructureKnown for their anti-inflammatory properties
5,6-dimethylbenzimidazole derivativesStructureDemonstrated anticancer activity in various cell lines

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, studies suggest that it may interfere with critical viral entry pathways or inhibit bacterial growth through disruption of cellular processes.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Piperidine Functionalization : Introduce the 4-phenylbutanoyl group via acylation using 4-phenylbutanoyl chloride under basic conditions (e.g., triethylamine) .

Benzimidazole Formation : Condense o-phenylenediamine derivatives with carbonyl-containing intermediates. For example, Mannich base reactions (using formaldehyde and secondary amines) are effective for introducing substituents at the 1-position of benzimidazole .

Coupling Reactions : Link the piperidine and benzimidazole moieties via nucleophilic substitution or Buchwald-Hartwig amination. Sodium hydride in dimethylformamide (DMF) is often used to deprotonate intermediates .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can regioselectivity challenges during benzimidazole ring closure be addressed?

Methodological Answer:
Regioselectivity issues arise due to competing reaction pathways. Strategies include:

  • Acid Catalysis : Use concentrated HCl or HBr to favor cyclization at the 1-position of benzimidazole, as seen in analogous compounds .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] on piperidine) to direct substitution .
  • Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times and improving energy efficiency .
    Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and aliphatic signals (δ 1.5–4.0 ppm for piperidine). Overlapping signals may require 2D NMR (HSQC, HMBC) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 376.2021 for C23H26N3O).
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3400 cm⁻¹) .

Advanced: How can researchers resolve ambiguities in NMR assignments for complex derivatives?

Methodological Answer:

  • X-ray Crystallography : Definitive structural elucidation, as demonstrated for related benzimidazole-piperidine hybrids .
  • Dynamic NMR : Analyze temperature-dependent spectra to distinguish rotamers in piperidine substituents .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Basic: What preliminary biological assays are recommended for pharmacological screening?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCRs or kinases using radioligand displacement (e.g., histamine H1/H4 receptors, as in structurally similar compounds) .
  • Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms or phosphodiesterases via fluorometric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?

Methodological Answer:

  • Substituent Variation : Modify the phenylbutanoyl group (e.g., electron-withdrawing substituents) to assess impact on receptor binding .
  • Bioisosteric Replacement : Replace the benzimidazole core with indole or quinazoline to evaluate metabolic stability .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., nociceptin receptors) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Protect from UV exposure using amber vials, as benzimidazoles are prone to photodegradation .
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) for in vitro assays; avoid aqueous buffers unless stability is confirmed .

Advanced: How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls .
  • Validate Pharmacokinetics : Measure plasma protein binding and metabolic clearance in animal models to correlate in vitro/in vivo data .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.